

Unveiling DSM74: A Triazolopyrimidine-Based Inhibitor Targeting Malaria

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DSM74

Cat. No.: B1670969

[Get Quote](#)

An In-Depth Technical Guide for Researchers and Drug Development Professionals

DSM74, also identified as compound 21, is a potent, orally active antimalarial agent belonging to the triazolopyrimidine class of compounds.[1][2] Extensive research has demonstrated its efficacy in inhibiting the growth of Plasmodium parasites, the causative agent of malaria, by targeting a crucial enzyme in their pyrimidine biosynthesis pathway.[1] This guide provides a comprehensive overview of the chemical structure of **DSM74**, its mechanism of action, and the experimental data supporting its potential as an antimalarial drug candidate.

Chemical Structure and Properties

DSM74 is characterized by a core triazolopyrimidine scaffold linked to a p-trifluoromethylphenyl group.[1] This specific substitution is critical for its metabolic stability and in vivo activity.

Below are the key chemical identifiers for **DSM74**:

Property	Value
IUPAC Name	N-(4-(trifluoromethyl)phenyl)-5-methyl-[1][3][4]triazolo[1,5-a]pyrimidin-7-amine
Molecular Formula	C13H10F3N5[2]
CAS Number	898743-92-5[2]
SMILES	FC(F)(F)C1=CC=C(C=C1)NC2=CC(C)=NC3=NC=NN23[2]

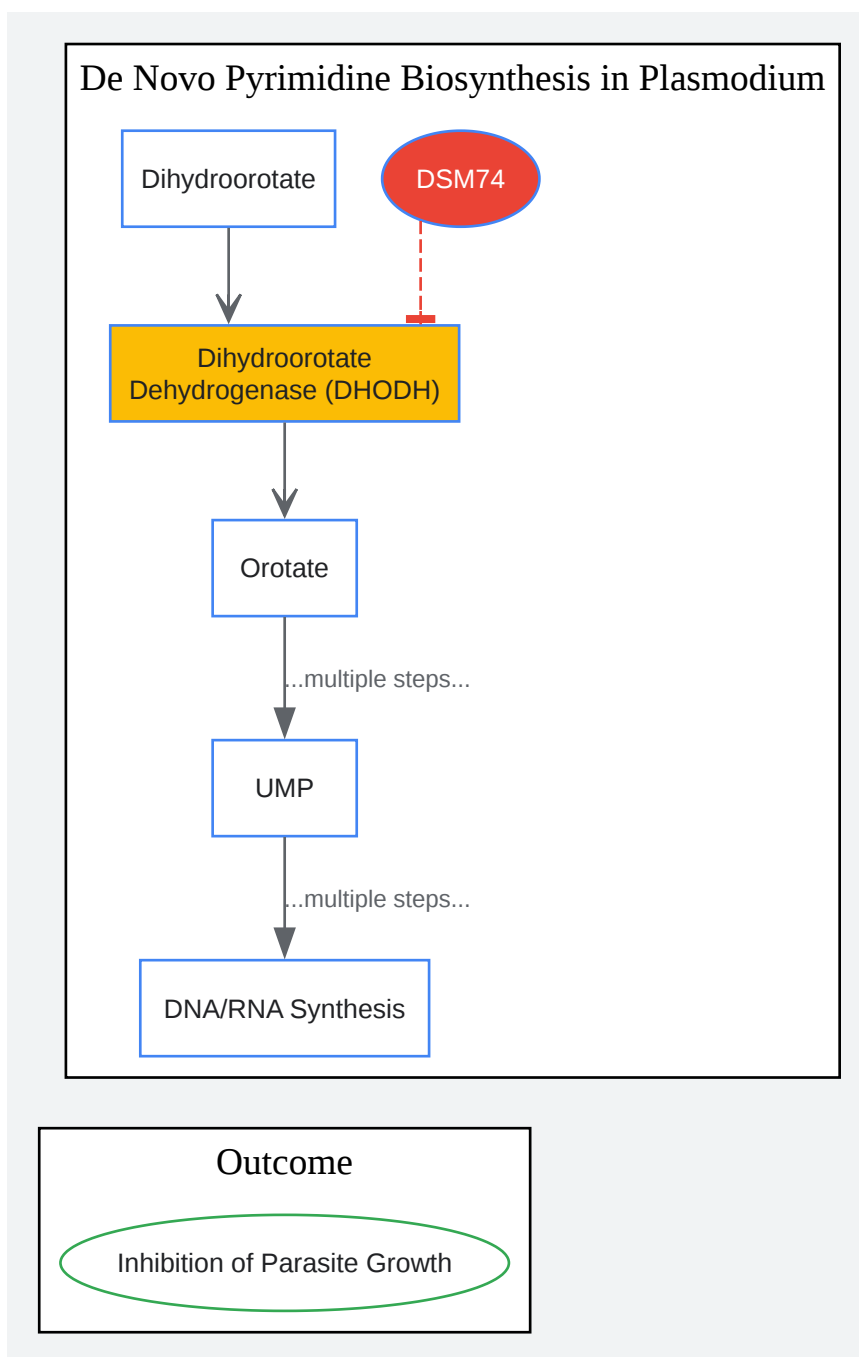
The chemical structure of **DSM74** is visualized below:

Figure 1: Chemical structure of **DSM74**.

Mechanism of Action: Targeting Pyrimidine Biosynthesis

DSM74 exerts its antimalarial effect by inhibiting dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthetic pathway.[1][5] Unlike their human hosts, Plasmodium parasites rely solely on this pathway for the synthesis of pyrimidines, which are essential precursors for DNA and RNA.[5] This dependency makes parasitic DHODH an attractive target for selective drug development.

The enzyme catalyzes the oxidation of dihydroorotate to orotate, a critical step in the production of uridine monophosphate (UMP).[5] By inhibiting DHODH, **DSM74** effectively halts pyrimidine synthesis, thereby preventing parasite replication and proliferation.



[Click to download full resolution via product page](#)

Figure 2: Inhibition of the Plasmodium pyrimidine biosynthesis pathway by **DSM74**.

In Vitro and In Vivo Efficacy

DSM74 has demonstrated potent inhibitory activity against DHODH from both *Plasmodium falciparum* (PfDHODH) and the rodent malaria parasite *Plasmodium berghei* (PbDHODH).^[2]

This enzymatic inhibition translates to effective suppression of parasite growth in both in vitro and in vivo models.

Table 1: Inhibitory Activity of **DSM74**

Target	Assay Type	Value	Reference
PfDHODH	IC50	0.28 μ M	[2]
PbDHODH	IC50	0.38 μ M	[2]
P. falciparum	EC50 (Whole Cell)	80 nM	[1]

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.

Experimental Protocols

Determination of DHODH Inhibition (IC50)

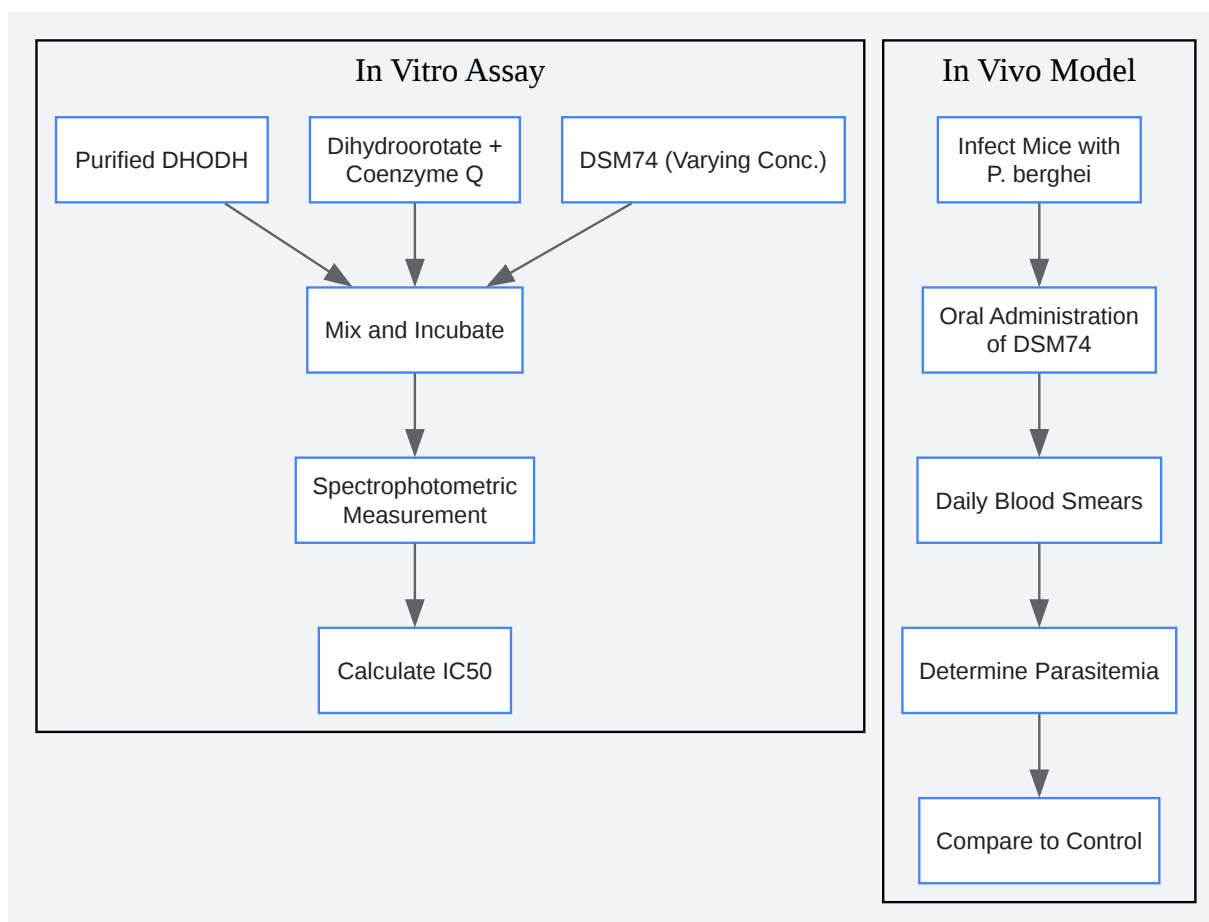
The inhibitory activity of **DSM74** against recombinant PfDHODH and PbDHODH is typically assessed using a spectrophotometric assay. The standard protocol involves the following steps:

- **Enzyme Preparation:** Recombinant DHODH is expressed and purified from *E. coli*.
- **Reaction Mixture:** The assay mixture contains the enzyme, dihydroorotate (substrate), and coenzyme Q (electron acceptor) in a suitable buffer.
- **Inhibitor Addition:** Varying concentrations of **DSM74** are added to the reaction mixture.
- **Activity Measurement:** The rate of dihydroorotate-dependent reduction of coenzyme Q is monitored by measuring the decrease in absorbance at a specific wavelength over time.
- **IC50 Calculation:** The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Efficacy in a Mouse Model of Malaria

The efficacy of **DSM74** in a living organism is evaluated using a *P. berghei* infection model in mice, a standard preclinical model for malaria.[1]

- Infection: Mice are infected with *P. berghei*.
- Drug Administration: **DSM74** is administered orally to the infected mice at specified doses and time intervals.
- Parasitemia Monitoring: The level of parasitemia (the percentage of red blood cells infected with the parasite) is monitored daily by examining blood smears under a microscope.
- Efficacy Assessment: The efficacy of **DSM74** is determined by comparing the parasitemia levels in treated mice to those in an untreated control group.



[Click to download full resolution via product page](#)

Figure 3: General experimental workflow for evaluating **DSM74**.

Conclusion

DSM74 is a promising antimalarial candidate with a well-defined chemical structure and a clear mechanism of action. Its ability to selectively inhibit Plasmodium DHODH, coupled with its demonstrated in vivo efficacy, validates this enzyme as a key target for antimalarial chemotherapy.[1] The data presented in this guide underscore the potential of the triazolopyrimidine scaffold for the development of novel and effective treatments for malaria. Further optimization and clinical evaluation of **DSM74** and related compounds are warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Identification of a metabolically stable triazolopyrimidine-based dihydroorotate dehydrogenase inhibitor with anti-malarial activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structural Plasticity of Malaria Dihydroorotate Dehydrogenase Allows Selective Binding of Diverse Chemical Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Plasmodium dihydroorotate dehydrogenase: a promising target for novel anti-malarial chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling DSM74: A Triazolopyrimidine-Based Inhibitor Targeting Malaria]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670969#what-is-the-chemical-structure-of-dsm74]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com